1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of the difluorophenyl group. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Compounds with similar pyrrolidine ring structures.
Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring.
Difluorophenyl Derivatives: Compounds containing the difluorophenyl group.
Uniqueness
1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the pyrrolidine and pyridine rings provide versatility in chemical modifications .
Properties
CAS No. |
918146-78-8 |
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Molecular Formula |
C17H14F2N2O3 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
1-[2-[6-(2,4-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14F2N2O3/c18-11-1-3-13(14(19)9-11)15-4-2-12(10-20-15)24-8-7-21-16(22)5-6-17(21)23/h1-4,9-10H,5-8H2 |
InChI Key |
KYBHEZTTZPPARO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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